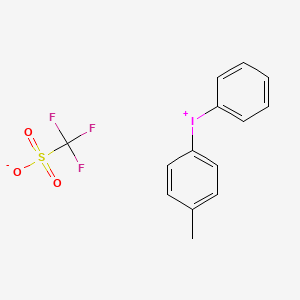
(4-Methylphenyl)(phenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as arylating agents. The compound’s structure consists of a central iodine atom bonded to a phenyl group and a 4-methylphenyl group, with a triflate anion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-methylphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic reactions.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce aryl groups into other molecules.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is frequently used in the synthesis of iodonium salts.
Solvents: Dichloromethane and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to the substrate molecule .
Scientific Research Applications
(4-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the iodine center, which makes it susceptible to nucleophilic attack. The triflate anion acts as a leaving group, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Diphenyliodonium triflate: Contains two phenyl groups instead of one phenyl and one 4-methylphenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific combination of phenyl and 4-methylphenyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other diaryliodonium salts may not be as effective .
Properties
Molecular Formula |
C14H12F3IO3S |
|---|---|
Molecular Weight |
444.21 g/mol |
IUPAC Name |
(4-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
LMVQMQRVJKJVDX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



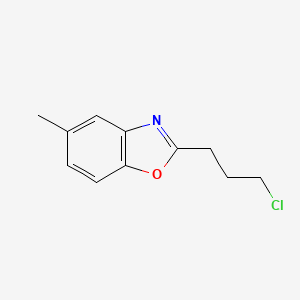
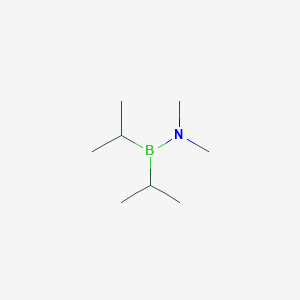
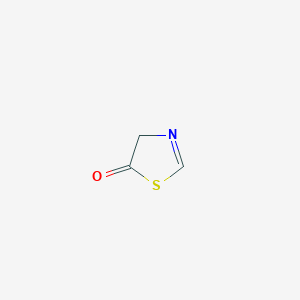
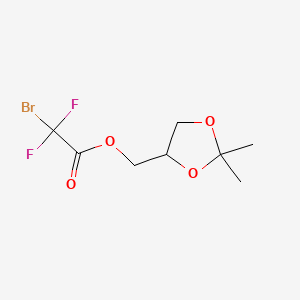
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
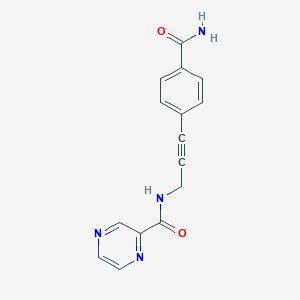
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

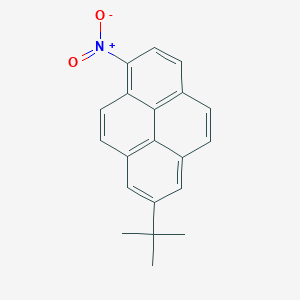
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
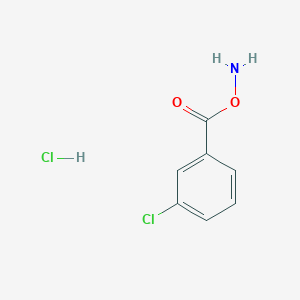
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
